Cox-2/15-lox-IN-2

Description

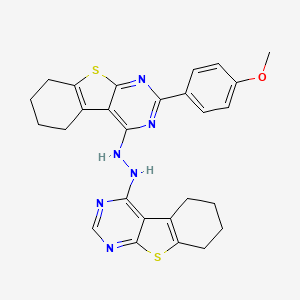

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H26N6OS2 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

1-[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C27H26N6OS2/c1-34-16-12-10-15(11-13-16)23-30-25(22-18-7-3-5-9-20(18)36-27(22)31-23)33-32-24-21-17-6-2-4-8-19(17)35-26(21)29-14-28-24/h10-14H,2-9H2,1H3,(H,28,29,32)(H,30,31,33) |

InChI Key |

AIONSZQQDUCQHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NNC5=C6C7=C(CCCC7)SC6=NC=N5 |

Origin of Product |

United States |

Molecular Mechanisms and Enzymatic Interactions of Cox 2/15 Lox Inhibitors

Enzymatic Inhibition Profile of "Cox-2/15-lox-IN-2" Class Compounds

The inhibitory activity of this compound is characterized by its potent and dual action against both COX-2 and 15-LOX enzymes. This dual inhibition is a noteworthy attribute, as both enzymes are pivotal in the production of pro-inflammatory lipid mediators.

Inhibition Kinetics against Human COX-2 (Cyclooxygenase-2)

Research findings have demonstrated that this compound is a potent inhibitor of the human COX-2 enzyme. medchemexpress.comtargetmol.cnmedchemexpress.comtargetmol.cn The half-maximal inhibitory concentration (IC50) value, a standard measure of inhibitor potency, has been determined to be 0.065 µM for its action against COX-2. medchemexpress.comtargetmol.cnmedchemexpress.comtargetmol.cn This low micromolar value underscores the compound's significant inhibitory effect on this key enzyme responsible for the synthesis of prostaglandins (B1171923).

Inhibition Kinetics against Human 15-LOX (15-Lipoxygenase) Isoforms

In addition to its effects on COX-2, this compound also exhibits inhibitory activity against 15-lipoxygenase (15-LOX). The reported IC50 value for the inhibition of 15-LOX is 1.86 µM. medchemexpress.comtargetmol.cnmedchemexpress.comtargetmol.cn While still indicative of inhibition, this value is notably higher than that for COX-2, suggesting a degree of selectivity in its action.

Interactive Table: Inhibition Kinetics of this compound

| Enzyme | IC50 Value (µM) |

| Human COX-2 | 0.065 |

| Human 15-LOX | 1.86 |

Selectivity Assessment of "this compound" over COX-1 and Other LOX Isoforms (e.g., 5-LOX, 12-LOX)

Detailed research findings regarding the specific inhibitory activity of this compound against the COX-1 isoform, as well as other lipoxygenase isoforms such as 5-LOX and 12-LOX, are not extensively available in the public domain. A comprehensive selectivity profile, which would involve a direct comparison of IC50 values across these related enzymes, is necessary to fully elucidate the compound's specificity. Without this comparative data, a definitive assessment of its selectivity remains to be determined.

Modulatory Effects on Eicosanoid Biosynthesis Pathways

The dual inhibition of COX-2 and 15-LOX by this compound directly implies a modulatory effect on the complex network of eicosanoid biosynthesis. Eicosanoids, which include prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are critical signaling molecules in inflammation.

Regulation of Prostaglandin (B15479496) Synthesis (e.g., PGE2) by "this compound"

Regulation of Leukotriene and Hydroxyeicosatetraenoic Acid (HETE) Production by "this compound"

The inhibition of 15-LOX by this compound suggests a potential role in modulating the synthesis of certain leukotrienes and HETEs. The 15-LOX pathway leads to the formation of 15-hydroxyeicosatetraenoic acid (15-HETE). Nevertheless, detailed research findings that specifically quantify the effect of this compound on the production of various leukotrienes and HETEs have not been identified in the available scientific literature.

In addition to its enzymatic inhibition, this compound has also been noted for its potent antioxidant activity. medchemexpress.comtargetmol.cnmedchemexpress.com

Interactions with Complementary Cellular Targets

Dual inhibitors of COX-2 and 15-LOX exert their effects beyond their primary targets, engaging with a network of cellular components that are pivotal in inflammation and carcinogenesis. Understanding these secondary interactions is crucial for the comprehensive evaluation of their therapeutic potential.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism of "this compound" Analogs

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in adipocyte differentiation, lipid metabolism, and inflammation. tandfonline.com There is a complex interplay between the COX-2, 15-LOX, and PPARγ pathways. researchgate.net Metabolites from the 15-LOX pathway, such as 15-hydroxyeicosatetraenoic acid (15-HETE), can act as ligands for PPARγ, initiating its translocation to the nucleus and subsequent transcription of target genes. frontiersin.org This activation can, in turn, create a negative feedback loop, regulating the expression of 15-LOX. frontiersin.org

Research has shown that some nonsteroidal anti-inflammatory drugs (NSAIDs) can stimulate PPARγ, contributing to their cell growth-modulating effects. tandfonline.com Specifically, some COX-2 inhibitors have been observed to exert effects through binding to nuclear receptors like PPARγ. nih.gov The development of MTDLs targeting COX-2, 15-LOX, and PPARγ is an active area of research, particularly for metabolic diseases and cancer. researchgate.net For instance, glitazone-derived 1,2,3-triazoles, known for their anti-inflammatory properties, have been investigated as lead compounds for creating new MTDLs that interact with COX-2 and PPARγ. acs.org This integrated approach aims to leverage the synergistic effects of modulating these interconnected pathways.

Modulation of Matrix Metalloproteinases (MMPs) by Dual COX-2/15-LOX Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, a process integral to tumor cell invasion, metastasis, and angiogenesis. nih.govbrieflands.com A significant body of evidence has demonstrated that COX-2 can induce the expression of MMPs, thereby promoting the metastatic potential of cancer cells. nih.govbrieflands.com Prostaglandins derived from the COX-2 pathway are key mediators in enhancing the invasiveness of cancer cells. nih.gov

Consequently, the inhibition of COX-2 has been shown to suppress tumor invasiveness by downregulating the expression of MMP-2 and MMP-9. nih.govbrieflands.com This highlights a critical mechanism by which COX-2 inhibitors can impede cancer progression. Dual inhibition of both COX-2 and lipoxygenase pathways may offer a superior approach to mitigating tumor cell invasion and MMP expression.

Impact on Tumor-Associated Carbonic Anhydrase (hCA XII) and Aromatase Enzymes

Recent drug design strategies have explored the development of compounds that can simultaneously inhibit COX-2, 15-LOX, and other cancer-related enzymes. aub.edu.lb One such target is the tumor-associated carbonic anhydrase XII (hCA XII). aub.edu.lbresearchgate.net Certain 1,2,3-triazole derivatives have been synthesized as the first-in-class simultaneous inhibitors of COX-2, 15-LOX, and hCA XII. aub.edu.lbresearchgate.net

Specifically, sulfonamide-bearing derivatives within this class have demonstrated potent, nanomolar to submicromolar inhibition of the hCA XII isoform. researchgate.netresearchgate.net This multi-target approach is considered highly relevant in cancer therapy due to the complex and interconnected nature of the signaling pathways involved in tumorigenesis. aub.edu.lb

Another enzyme of interest is aromatase, which is responsible for the final step in estrogen biosynthesis. nih.gov Overexpression of COX-2 in breast cancer can lead to an overproduction of prostaglandins, which in turn can enhance aromatase activity and estrogen production. rsc.org This suggests that inhibiting COX-2 could be a viable strategy for treating hormone-dependent breast cancers by reducing estrogen levels. nih.gov Indeed, COX inhibitors have been found to decrease aromatase mRNA expression and enzyme activity in a dose-dependent manner in breast cancer cells. brieflands.com The development of dual COX-2 and aromatase inhibitors is an active area of research. mdpi.com

Chemical Design and Synthetic Methodologies for Dual Cox 2/15 Lox Inhibitors

Design Principles for "Cox-2/15-lox-IN-2" Scaffold Development

The creation of the "this compound" scaffold was not a matter of chance but the result of deliberate design strategies rooted in the distinct topographies of the target enzyme active sites and established pharmacophore models for dual inhibition.

The rational design of dual COX-2/15-LOX inhibitors, including the thiazolone scaffold of "this compound," is predicated on exploiting the structural differences between the target enzymes. The COX-2 active site is characterized by a larger, more accommodating hydrophobic channel compared to its COX-1 isoform, a feature famously exploited by diaryl heterocycles like celecoxib. This pocket allows for the binding of bulkier ligands. targetmol.com Key interactions in the COX-2 active site often involve hydrogen bonding with residues like Ser530 and Arg513 at the apex of the channel. uni-muenchen.de

In contrast, the 15-LOX active site is a deep, U-shaped cavity containing a non-heme iron atom essential for its catalytic activity. google.com.eg Inhibitors are designed to interact with this iron center, often through metal-binding moieties, and to occupy the hydrophobic substrate-binding pocket. targetmol.comgoogle.com.eg The design challenge lies in creating a single molecule that can effectively engage with the distinct architectures of both the COX-2 channel and the 15-LOX catalytic site. Molecular docking studies are crucial in this process, helping to visualize how a designed scaffold, such as the thiazolone core, can orient itself within both active sites to achieve dual inhibition. targetmol.comacs.org For instance, docking studies of thiazolidinone-thiadiazole hybrids have shown that different parts of the molecule orient towards distinct pockets within the COX-2 and 15-LOX enzymes, confirming the rationale of the hybrid design. qnl.qa

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For dual COX-2/15-LOX inhibitors, a common pharmacophore model has emerged from analyzing various successful structural families. researchgate.net This model typically includes three key regions:

A central heterocyclic scaffold, often containing nitrogen and/or sulfur, such as a thiazolidinone, thiadiazole, or pyrazole (B372694) ring. acs.orgresearchgate.net This core acts as the main framework of the molecule.

A recognition moiety for the COX-2 enzyme, frequently an aryl group bearing a sulfonyl (SO2CH3) or sulfonamide (SO2NH2) group, which is known to selectively bind within the secondary pocket of the COX-2 active site. targetmol.com

A hydrophobic terminal region, usually another aromatic or bicyclic ring system, which can occupy the hydrophobic channel of the COX-2 active site or interact with the substrate-binding pocket of the 15-LOX enzyme. researchgate.net

The design of "this compound" (also referred to as compound 4a in recent literature) was based on a hybrid pharmacophore model that merged structural motifs from previously identified lead compounds. google.com.egscilit.com This involved integrating a thiazolone ring, known to be a core scaffold in dual inhibitors, with other key functional groups to satisfy the pharmacophoric requirements for interacting with both COX-2 and 15-LOX. google.com.egscilit.com

Rational Design Based on Cyclooxygenase and Lipoxygenase Active Site Characteristics

Synthetic Approaches for "this compound" Analogues

The synthesis of "this compound" and its derivatives relies heavily on molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule. This approach is intended to create a synergistic effect, where the hybrid molecule possesses the desired activities of its parent fragments. qnl.qa

The development of dual COX-2/15-LOX inhibitors has successfully employed a variety of heterocyclic scaffolds known for their biological activities. Thiazolidinones, in particular, have proven to be a versatile core structure. nih.gov Researchers have created potent dual inhibitors by developing hybrids of 1,3,4-thiadiazole (B1197879) and thiazolidinone, where the thiazolidinone acts as a 15-LOX pharmacophore and the thiadiazole as a COX pharmacophore. acs.org Similarly, pyrazole-containing hybrids, inspired by the structure of celecoxib, have been synthesized and shown to exhibit dual inhibitory action. Other scaffolds like quinazolinones and chromones have also been explored in hybridization strategies to create multi-target directed ligands. researchgate.net

The synthesis of "this compound" and its analogues follows this hybridization principle. The specific synthetic route involves a one-pot reaction that begins with the Knoevenagel condensation of a substituted aldehyde with rhodanine (B49660). This is followed by a nucleophilic substitution where the thioxo group of the rhodanine intermediate is replaced by a cyclic secondary amine (such as pyrrolidine (B122466), piperidine, or morpholine), which also acts as a catalyst for the initial condensation step. scilit.com This efficient method allows for the creation of a library of thiazolone derivatives with varied substituents for subsequent biological evaluation. scilit.com

Following the initial synthesis and biological screening of lead compounds, structure-guided optimization is employed to enhance potency and selectivity. This process relies on computational tools like molecular docking to predict how modifications to the chemical structure will affect binding to the target enzymes. targetmol.com By simulating the interaction between a potential derivative and the active sites of COX-2 and 15-LOX, researchers can prioritize the synthesis of compounds with the most promising predicted binding affinities and interaction patterns. google.com.eg

For the thiazolone series to which "this compound" belongs, docking studies were performed to rationalize the observed biological activities and guide further modifications. google.com.eg These studies help to confirm that the designed molecules fit within the active sites as intended and identify which functional groups are making key hydrogen bonding or hydrophobic interactions. This iterative cycle of design, synthesis, testing, and computational analysis is central to optimizing the scaffold for dual inhibition.

Molecular Hybridization Strategies Utilizing Known Bioactive Scaffolds (e.g., Thiazolidinones, Thiadiazoles, Pyrazoles, Quinazolinones, Chromones)

Structure-Activity Relationship (SAR) Studies of "this compound"

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For the "this compound" series of thiazolone derivatives, SAR analysis has revealed key determinants for potent and selective dual inhibition of COX-2 and 15-LOX.

Analysis of a series of propargyl thiazolone derivatives, including "this compound" (compound 4a), has shown that the nature of the cyclic secondary amine (pyrrolidine, piperidine, or morpholine) and the substitution pattern on the arylidene moiety significantly influence inhibitory activity against COX-1, COX-2, and 15-LOX. google.com.eg

Generally, compounds in this series demonstrated potent and selective inhibition of COX-2 over COX-1. google.com.eg For instance, "this compound" (4a) exhibited a COX-2 IC50 value of 0.065 µM and a COX-1 IC50 of 15.230 µM, resulting in a high selectivity index (SI) of 234. google.com.eg The presence of a morpholine (B109124) ring (as in compounds 4a-f) tended to confer high COX-2 selectivity. google.com.eg

Regarding 15-LOX inhibition, the activity was also sensitive to structural changes. The two most effective 15-LOX inhibitors in the series were compounds 2a and 2b, which incorporate a pyrrolidine ring. google.com.eg SAR studies on related thiazolidinone-thiadiazole hybrids have shown that binding to 15-LOX is favored by smaller substituents, whereas COX-2 binding accommodates bulkier groups. acs.org This highlights the delicate balance required in substituent selection to achieve balanced dual inhibition.

Table 1: In Vitro COX-1/COX-2 and 15-LOX Inhibitory Activities of "this compound" (4a) and Related Analogues Data sourced from El-Shoukrofy et al. (2025). google.com.eg

| Compound | Cyclic Amine | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | 15-LOX IC50 (µM) |

| 4a (this compound) | Morpholine | 4-OCH2C≡CH | 15.230 | 0.065 | 234 | 12.65 |

| 4b | Morpholine | 3-OCH3, 4-OCH2C≡CH | 12.310 | 0.097 | 127 | 10.42 |

| 4c | Morpholine | 4-OCH3, 3-OCH2C≡CH | 14.110 | 0.077 | 183 | 13.22 |

| 2a | Pyrrolidine | 4-OCH2C≡CH | 7.510 | 0.190 | 40 | 5.87 |

| 2b | Pyrrolidine | 3-OCH3, 4-OCH2C≡CH | 6.970 | 0.240 | 29 | 4.84 |

| 2e | Piperidine | 3-OCH3, 4-OCH2C≡CH | 11.220 | 0.081 | 139 | 10.21 |

| Celecoxib (Reference) | - | - | 15.100 | 0.049 | 308 | – |

| Quercetin (Reference) | - | - | – | – | – | 3.34 |

Influence of Substituents on Inhibitory Potency and Selectivity for COX-2 and 15-LOX

The development of this compound was informed by a systematic exploration of a monomeric series of thieno[2,3-d]pyrimidine (B153573) derivatives (compounds 5a-l). nih.gov The structure-activity relationship (SAR) studies on these monomers were crucial in understanding how different substituents influence inhibitory activity against both COX-2 and 15-LOX.

For the monomeric series, inhibitory potency was found to be highly dependent on the nature of the substitutions. Compound 5k , which featured multiple methoxy (B1213986) groups on its phenyl ring and a 4-fluoro atom on the anilino moiety, demonstrated the highest inhibitory activity against COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM. nih.gov In contrast, the most potent 15-LOX inhibitor from this series was compound 5i , with an IC₅₀ of 1.97 μM. nih.gov The presence of an electron-withdrawing group, such as the 4-chlorophenyl substituent in compound 5a , was found to decrease selectivity by lowering the IC₅₀ value for COX-1. nih.gov

The most significant finding was the superior potency and selectivity of the heterodimeric structure. The heterodimer 11 (this compound) surpassed all monomers in the series, exhibiting a COX-2 IC₅₀ of 0.065 μM and a 15-LOX IC₅₀ of 1.86 μM. researchgate.netnih.gov Its selectivity index (SI) for COX-2 over COX-1 was 173.846, making it a highly selective and potent dual inhibitor. nih.gov This demonstrates that the dimeric structure itself is the most influential feature for enhancing the desired biological activity.

Table 1: Inhibitory Potency of Selected Thienopyrimidine Monomers and Heterodimer 11

| Compound | Description | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|---|

| 5i | Monomer | - | 1.97 | - |

| 5k | Monomer | 0.068 | - | 160.441 |

| 11 (this compound) | Heterodimer | 0.065 | 1.86 | 173.846 |

Identification of Key Structural Features for Balanced Dual Inhibition

The successful design of this compound hinges on the identification of key structural features that facilitate balanced inhibition of both COX-2 and 15-LOX.

The foundational scaffold is the thieno[2,3-d]pyrimidine nucleus, a fused heterocyclic ring system considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines and its wide range of biological activities. nih.govresearchgate.netmdpi.com Specifically, the tetrahydrobenzo researcher.liferjsocmed.comthieno[2,3-d]pyrimidine core provides a rigid and effective framework for orienting the necessary functional groups. nih.gov

The most critical feature for the balanced dual activity of this compound is its heterodimer structure . This design was rationally conceived based on the "cross-talk between the partner monomers of the COX-2 isoform," effectively merging two monomeric units to enhance binding and inhibition. researchgate.netnih.gov Molecular docking simulations have further elucidated the binding patterns, showing that the sulfamoyl moiety orients into the selectivity side pocket of the COX-2 enzyme, establishing crucial hydrogen bond interactions with key amino acid residues such as Arg499, Ser339, and Gln178. nih.gov This specific binding mode is a determinant of the compound's high potency and selectivity.

Investigation of Physicochemical Properties (e.g., Lipophilicity) in Relation to Biological Activity

The biological activity of thienopyrimidine derivatives is closely linked to their physicochemical properties, particularly lipophilicity. For the broader class of thieno[2,3-d]pyrimidines, research has indicated that the incorporation of a lipophilic cycloalkyl ring can lead to increased biological activity. researchgate.net

In a study on related thienopyrimidine-sulfonamide hybrids, an investigation into their physicochemical properties revealed high tolerability with cell membranes, suggesting good interaction with biological targets. nih.gov However, this study also noted that the compounds had moderate to poor predicted oral bioavailability. nih.gov While specific data for this compound were not detailed in the available abstracts, such ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are a standard part of modern drug design studies and were likely performed. scilit.com The balance between sufficient lipophilicity to cross cell membranes and interact with the hydrophobic active sites of COX-2 and 15-LOX, and maintaining adequate solubility for bioavailability, is a critical consideration in the development of these inhibitors.

In Vitro Pharmacological Evaluation of Cox 2/15 Lox in 2 Compounds

Cell-Based Anti-inflammatory Efficacy Assessment

The anti-inflammatory capabilities of "Cox-2/15-lox-IN-2" and related compounds have been extensively evaluated in cell-based models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) in Stimulated Macrophages (e.g., RAW 264.7 cells)

Research has consistently shown that these dual inhibitors effectively suppress the production of key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with these compounds leads to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). brieflands.comnih.gov For instance, a related compound, COX-2/15-LOX-IN-4, was found to inhibit the production of IL-6 in LPS-induced RAW 264.7 cells with an IC50 value of 7.48 μM. medchemexpress.com Similarly, other studies have reported the potent inhibitory effects of various dual COX-2/15-LOX inhibitors on TNF-α and IL-6 production. researchgate.netbrieflands.com This suppression of pro-inflammatory cytokines is a crucial aspect of their anti-inflammatory mechanism. nih.govnih.gov

Table 1: Inhibitory Effects on Pro-inflammatory Cytokine Production

Attenuation of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Generation

The overproduction of nitric oxide (NO) and reactive oxygen species (ROS) is a hallmark of inflammation. researchgate.net "this compound" and its analogs have demonstrated a significant capacity to reduce the generation of both NO and ROS in stimulated macrophages. brieflands.commedchemexpress.com For example, COX-2/15-LOX-IN-4 inhibits LPS-induced ROS production in RAW 264.7 cells with an IC50 of 37.54 μM. medchemexpress.com Another dual inhibitor, compound 8e, was found to be a potent inhibitor of ROS levels, with an IC50 value of 1.02 μM, which is significantly more potent than the well-known COX-2 inhibitor, celecoxib. researchgate.net This reduction in NO and ROS is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.govnih.gov

Table 2: Attenuation of NO and ROS Generation

Modulation of Anti-inflammatory Cytokine Expression (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, some dual COX-2/15-LOX inhibitors have been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). unibo.it IL-10 plays a crucial role in resolving inflammation by inhibiting the synthesis of pro-inflammatory cytokines. nih.gov The ability of these compounds to upregulate IL-10 suggests a multifaceted anti-inflammatory profile, not only blocking inflammatory pathways but also promoting the body's own anti-inflammatory responses. However, it is noteworthy that in one study, an extract of Cassinopsis ilicifolia which inhibited pro-inflammatory cytokines did not alter the level of IL-10 in LPS-treated cells. nih.gov

Cellular Antiproliferative and Apoptotic Activity in Disease Models

Beyond their anti-inflammatory effects, "this compound" and related compounds have been investigated for their potential to combat diseases characterized by excessive cell proliferation, such as cancer.

Effects of "this compound" on Cancer Cell Line Proliferation and Viability

Dual inhibition of COX-2 and 15-LOX has emerged as a promising strategy in cancer research. brieflands.com Studies have shown that these compounds can significantly inhibit the proliferation and reduce the viability of various cancer cell lines. nih.govnih.gov For example, the induction of 15-LOX-2, an effect that can be achieved by some COX-2 inhibitors, has been shown to inhibit the proliferation of esophageal cancer cells. nih.govnih.gov Furthermore, selective inhibitors of 15-LOX have demonstrated superior cytotoxic efficacy against melanoma cells compared to selective COX inhibitors. mdpi.com The antiproliferative effects of these compounds are often dose-dependent. nih.gov

Table 3: Effects on Cancer Cell Proliferation and Viability

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism underlying the antiproliferative activity of "this compound" and its analogs is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govspandidos-publications.com These compounds can trigger apoptosis in cancer cells, often in a dose-dependent manner. nih.govmdpi.com For instance, a 1,3-diaryl pyrazolyl ester derivative induced apoptosis and caused cell cycle arrest at the G2/M phase in MB-MDA-231 breast cancer cells. nih.gov Similarly, the 15-LOX inhibitor PD-146176 induced cell cycle arrest in the G1 phase in melanoma cells. mdpi.com The induction of apoptosis can be mediated through various pathways, including the regulation of proteins from the Bcl-2 family and the activation of caspases. um.esnih.gov

Influence on Cancer Stem Cell Populations

Currently, there are no specific studies available that investigate the influence of "this compound" on cancer stem cell (CSC) populations. Research on other dual COX-2/LOX inhibitors suggests that such compounds could potentially impact CSCs, as both the COX-2 and LOX pathways are implicated in maintaining the stem-like characteristics of cancer cells. medchemexpress.cn Overexpression of COX-2 has been linked to CSC activity in various cancers. medchemexpress.cn Therefore, a dual inhibitor like "this compound" would be hypothesized to interfere with these processes, but without experimental data, this remains speculative.

Investigation of Key Intracellular Signaling Pathways

Detailed investigations into the impact of "this compound" on specific intracellular signaling pathways are not available in the current body of scientific literature.

Impact on NF-κB Activation and Downstream Gene Expression

No studies have been published that directly examine the effect of "this compound" on the activation of the nuclear factor-kappa B (NF-κB) pathway. Generally, both COX-2 and 15-LOX pathways can modulate NF-κB signaling. medchemexpress.cnlpnu.ua Products of these enzymatic pathways, such as prostaglandins (B1171923) and leukotrienes, can activate NF-κB, which in turn promotes the expression of pro-inflammatory and pro-survival genes. medchemexpress.cn It is therefore plausible that a dual inhibitor would attenuate NF-κB activation, but this has not been experimentally verified for "this compound."

Modulation of MAPK and EGFR Signaling Pathways in Inflammatory Contexts

Similarly, there is no specific research on how "this compound" modulates the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways. There is a known crosstalk between the COX-2 pathway and EGFR signaling. Prostaglandin (B15479496) E2, a product of COX-2, can transactivate the EGFR, leading to the activation of downstream pathways like MAPK, which are crucial for cell proliferation and survival. Inhibition of COX-2 could disrupt this feedback loop. The role of 15-LOX in this context is less defined and would require specific investigation for "this compound."

Computational and Structural Biology Insights into Cox 2/15 Lox Inhibition

Molecular Docking Simulations of "Cox-2/15-lox-IN-2"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as an enzyme), forming a stable complex. nih.gov This method is instrumental in elucidating the binding modes of dual inhibitors within the active sites of both COX-2 and 15-LOX, providing insights that guide the development of more potent and selective compounds. researchgate.netnih.gov

The COX-2 active site is a long, hydrophobic channel. A key structural difference between COX-2 and its isoform, COX-1, is the substitution of a valine (Val509) in COX-2 for a larger isoleucine in COX-1. mdpi.com This change creates a spacious side-pocket in the COX-2 active site, which is often exploited for designing selective inhibitors. mdpi.com

Molecular docking simulations of various dual inhibitors reveal that they typically occupy this hydrophobic channel and interact with key residues. For instance, many selective COX-2 inhibitors possess a sulfonamide or methylsulfonyl group that binds deeply within this polar side-pocket. mdpi.commdpi.com Docking studies on different scaffolds, such as quinazolinone derivatives and 1,3-diarylprop-2-yn-1-ones, show that these compounds form critical hydrogen bonds and hydrophobic interactions. tandfonline.comacs.org

Key interactions often involve hydrogen bonds with residues like Ser353 (equivalent to Ser339 in some numbering schemes) and Tyr355. mdpi.commdpi.com Hydrophobic interactions with a range of residues including Val116, Arg120, Leu352, Tyr385, Trp387, and Val523 are also crucial for stabilizing the ligand within the active site. mdpi.commdpi.com For example, docking studies of flavonoid-based dual inhibitors showed hydrogen bonding with Ser530, which is critical for their selective binding. bohrium.com The binding affinity, often expressed as a negative docking score (in kcal/mol), indicates the stability of the ligand-enzyme complex. nih.gov

The 15-LOX active site is a large, U-shaped, and highly lipophilic cavity designed to accommodate its fatty acid substrate, arachidonic acid. acs.org The catalytic activity is centered around a non-heme iron atom. researchgate.net Docking studies predict that inhibitors occupy this cavity, often near the catalytic iron, thereby blocking substrate access. acs.orgresearchgate.net

Simulations with various inhibitors, including benzimidazole-thiazole hybrids and N-acylhydrazone derivatives, demonstrate that binding is dominated by hydrophobic interactions with residues such as Leu374, Ile412, Leu415, and Leu605. nih.govacs.org Some inhibitors are designed to chelate or interact with the catalytic iron atom, a common mechanism for lipoxygenase inhibition. researchgate.net For instance, studies on 1,3,4-thiadiazole-thiazolidinone hybrids showed that the binding mode within the 15-LOX active site is sensitive to the size of substituents on the inhibitor scaffold. nih.govresearchgate.net Smaller substituents were found to bind more effectively to the 15-LOX active site, whereas bulkier groups were better for COX-2 binding. nih.govresearchgate.net

The affinity and selectivity of a dual inhibitor are determined by its differential interactions with the amino acid residues lining the active sites of COX-2 and 15-LOX.

For COX-2 , selectivity over COX-1 is often achieved by exploiting the side-pocket created by the Val509 residue. mdpi.com Key residues for high-affinity binding include Arginine (Arg) at position 120, Tyrosine (Tyr) at 355, and Serine (Ser) at 530. mdpi.combohrium.com For example, selective inhibitors frequently form hydrogen bonds with Arg120 at the mouth of the channel and Ser530 deeper within it.

For 15-LOX , key residues are predominantly hydrophobic, reflecting the nature of the substrate-binding pocket. Important interacting residues identified through docking studies include Isoleucine (Ile) at 412, Threonine (Thr) at 412, Arginine (Arg) at 415, Valine (Val) at 420, and Tryptophan (Trp) at 606. researchgate.netacs.org The interaction with the catalytic iron atom is another critical factor for potent inhibition.

The challenge in designing a balanced dual inhibitor lies in optimizing a single chemical structure to interact effectively with these two distinct sets of key residues in two different enzyme active sites. nih.govresearchgate.net

Prediction of Binding Modes and Ligand-Enzyme Interactions with 15-LOX Active Site

Virtual Screening Methodologies for Novel "this compound" Scaffolds

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. benthamscience.com It is a cost-effective precursor to high-throughput screening, narrowing down vast chemical spaces to a manageable number of promising candidates. researchgate.netresearchgate.net

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are already known to be active. The principle is that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net

One common LBVS method is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For dual COX-2/15-LOX inhibitors, a hybrid pharmacophore model can be developed by combining the key features from known inhibitors of both enzymes. qnl.qa This model is then used as a 3D query to search compound databases for molecules that match these features. frontiersin.org

Another approach is shape-based screening , which identifies molecules that have a similar 3D shape to a known active ligand. acs.org This method is particularly useful for targets like 15-LOX, where the large, hydrophobic binding site's shape complementarity is a primary determinant of binding. acs.org

Structure-based virtual screening (SBVS) uses the 3D structure of the protein target to identify potential inhibitors. mdpi.com The primary method used in SBVS is molecular docking, as described earlier.

In a typical SBVS workflow, a large database of compounds (such as the ZINC database) is docked into the active site of the target protein (e.g., COX-2 or 15-LOX). researchgate.netbenthamscience.com The compounds are then ranked based on their predicted binding affinity (docking score). nih.gov The top-ranking "hits" are selected for further visual inspection, analysis, and ultimately, experimental testing. researchgate.netresearchgate.net This approach has been successfully used to identify novel scaffolds for dual COX-2/15-LOX inhibitors from both synthetic and natural product libraries. benthamscience.comresearchgate.net For example, a VS approach combining shape-based matching and docking led to the identification of six novel h15-LOX-2 inhibitors from a database of millions of compounds. acs.orgresearchgate.net

These computational strategies are foundational to modern drug discovery, enabling the efficient identification and optimization of novel dual inhibitors targeting complex inflammatory pathways.

Ligand-Based Virtual Screening Approaches for Activity Prediction

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of biological macromolecules at an atomic level. In the context of drug design and discovery, MD simulations provide invaluable insights into the conformational stability of protein-ligand complexes, the intricate details of their dynamic interactions, and the kinetics of inhibitor binding and unbinding. While specific studies on "this compound" are not available in the reviewed literature, the following sections will discuss the application of these computational methods to other dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), providing a framework for understanding how such analyses would be applied to the compound .

Assessment of Conformational Stability and Dynamic Interactions of "this compound" with Target Enzymes

MD simulations are instrumental in assessing the conformational stability of a ligand when bound to its target enzyme. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable system is typically characterized by the RMSD values reaching a plateau, indicating that the complex has reached an equilibrium state. For instance, in simulations of other COX-2 inhibitors, the ligand may initially show fluctuations as it settles into the most stable conformation within the binding pocket, followed by minor oscillations around a stable average structure. nih.govuoa.gr

The dynamic interactions between an inhibitor and its target enzymes, COX-2 and 15-LOX, can be meticulously mapped out using MD simulations. These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the inhibitor's potency and selectivity. For example, studies on various COX-2 inhibitors have highlighted the importance of interactions with specific residues within the active site. acs.orgresearchgate.net Similarly, for 15-LOX inhibitors, hydrophobic interactions with residues in the lipophilic active site cavity are considered critical for binding. acs.org MD simulations allow researchers to observe how these interactions evolve over time, providing a more dynamic picture than what is offered by static docking models. The root-mean-square fluctuation (RMSF) is another important metric derived from MD simulations, which helps to identify the flexibility of different regions of the protein upon inhibitor binding. Changes in the flexibility of loops near the active site can be indicative of the inhibitor's mechanism of action. uoa.grresearchgate.net

Table 1: Representative Data from MD Simulations of COX/LOX Inhibitors

| Parameter | Typical Value Range | Significance |

| Protein RMSD | 1-3 Å | Indicates the stability of the overall protein structure during the simulation. dergipark.org.tr |

| Ligand RMSD | < 2.5 Å | Shows the stability of the inhibitor's binding pose within the active site. researchgate.net |

| RMSF | Varies by residue | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. dergipark.org.tr |

| Hydrogen Bond Occupancy | > 50% | Indicates stable and persistent hydrogen bonding between the inhibitor and the enzyme. |

Characterization of Inhibitor Binding Kinetics and Unbinding Pathways

Beyond static binding poses, MD simulations can be employed to study the kinetics of inhibitor binding and the pathways through which they unbind from their targets. Understanding these processes is crucial as the residence time of a drug on its target can be a more significant determinant of its efficacy than its binding affinity alone.

The process of a ligand binding to or unbinding from a protein is a dynamic event that can be simulated using advanced computational techniques. These simulations can reveal the transient interactions and conformational changes that occur along the binding or unbinding pathway. researchgate.net For instance, the unbinding of an inhibitor may involve the sequential breaking of interactions with active site residues and navigating through specific channels to exit the binding pocket.

While direct simulation of the entire binding or unbinding process can be computationally expensive, various enhanced sampling methods can be used to accelerate these events and calculate kinetic parameters. The insights gained from such studies can be invaluable for designing inhibitors with optimized kinetic profiles, such as a slow off-rate, which can lead to a more sustained therapeutic effect. nih.govacs.org Mixed-type inhibition, where an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, has been observed for some 15-LOX-2 inhibitors, and the kinetic parameters for such interactions can be determined through a combination of experimental and computational approaches. acs.org

Table 2: Key Kinetic Parameters in Inhibitor Binding

| Parameter | Description | Importance |

| k_on (Association Rate Constant) | The rate at which an inhibitor binds to its target. | A faster on-rate can lead to a quicker onset of action. |

| k_off (Dissociation Rate Constant) | The rate at which an inhibitor unbinds from its target. | A slower off-rate (longer residence time) can result in a more durable therapeutic effect. |

| K_i (Inhibition Constant) | A measure of the inhibitor's potency, reflecting the equilibrium between the inhibitor and the enzyme. acs.org | A lower K_i value indicates a more potent inhibitor. |

Preclinical Investigations of Cox 2/15 Lox in 2 Class Compounds

Efficacy in In Vivo Models of Inflammation

The anti-inflammatory potential of dual COX-2/15-LOX inhibitors has been extensively evaluated in various animal models of inflammation. These studies aim to demonstrate the compounds' ability to reduce the cardinal signs of inflammation, such as edema, and to lower the levels of key inflammatory signaling molecules.

Reduction of Edema in Acute Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

A standard method for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by significant swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Several compounds within the dual COX-2/15-LOX inhibitor class have demonstrated potent activity in this assay. For instance, a series of quinoline (B57606)/pyrazole (B372694)/thioamide hybrids were synthesized and tested for their anti-inflammatory effects. nih.gov The most potent compounds from this series, including one designated as 5l (also known as COX-2/15-LOX-IN-6), exhibited a powerful ability to inhibit edema in the carrageenan-induced rat paw edema test, with performance surpassing that of the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govmedchemexpress.commedchemexpress.com Other pyrazole derivatives have also shown significant anti-inflammatory activity in this model. nih.gov Similarly, newly developed glitazone-derived 1,2,3-triazoles were assessed in a formalin-induced rat paw edema model and showed significant inhibition of edema. researchgate.netacs.org

| Compound Class | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| Quinoline Hybrids (e.g., 5l) | Carrageenan-Induced Rat Paw Edema | Potent inhibition of edema, surpassing indomethacin. | nih.gov |

| Glitazone-Derived Triazoles | Formalin-Induced Rat Paw Edema | Significant inhibition of edema. | acs.org |

| 1,5-Diphenyl Pyrazoles | Carrageenan-Induced Rat Paw Edema | High anti-inflammatory activity, comparable to diclofenac. | nih.gov |

Attenuation of Inflammatory Markers (e.g., TNF-α, IL-6) in Animal Tissues

Beyond physical signs like edema, the efficacy of anti-inflammatory agents is also determined by their ability to modulate the underlying biochemical pathways. This involves measuring the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal tissues or serum following an inflammatory challenge.

Compounds of the Cox-2/15-lox-IN-2 class have shown a marked ability to reduce these inflammatory mediators. For example, this compound (also referred to as compound 2a) was found to inhibit levels of TNF-α and IL-1β. medchemexpress.com Similarly, studies on related quinoline hybrids, such as compounds 5d, 5h, and 5l (COX-2/15-LOX-IN-6), demonstrated a decrease in serum levels of TNF-α and IL-6. nih.govmedchemexpress.com The mechanism often involves the suppression of key signaling pathways like NF-κB, which is a central regulator of inflammatory gene expression. mdpi.com The reduction of these cytokines points to the potential of these dual inhibitors to treat inflammatory conditions at a molecular level.

| Compound | Model System | Reduced Inflammatory Markers | Reference |

|---|---|---|---|

| This compound (Compound 2a) | In Vitro (LPS-treated RAW 264.7 cells) | IL-1β, TNF-α | medchemexpress.com |

| COX-2/15-LOX-IN-6 (Compound 5l) | In Vivo (Rat model) | PGE, TNF-α, IL-6, iNOS | medchemexpress.commedchemexpress.com |

| Quinoline Hybrids (5d, 5h, 5l) | In Vivo (Rat model) | TNF-α, IL-6, PGE | nih.gov |

| Clozapine (Dual COX-2/5-LOX modulator) | In Vivo (LPS-challenged rats) | NF-κB, TNF-α, IL-6 | mdpi.com |

Exploration of Anticancer Potential in Murine Models

The roles of COX-2 and 15-LOX in cancer progression have prompted research into the anticancer effects of their dual inhibitors. tandfonline.com These enzymes contribute to processes like tumor growth, cell proliferation, apoptosis evasion, and metastasis. brieflands.comnih.gov

Inhibition of Tumor Growth and Progression in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the in vivo assessment of a compound's ability to halt or reverse tumor growth.

Studies using multi-target inhibitors that act on COX-2 and 15-LOX have yielded promising results. In one study, a 1,2,3-triazole derivative (compound 8c), designed to inhibit COX-2, 15-LOX, and carbonic anhydrase, led to a significant reduction in tumor size in a cancer xenograft model. nih.govaub.edu.lb This demonstrates that the in vitro antiproliferative activity observed in cancer cell lines can translate to in vivo efficacy. nih.gov Other research has shown that selective COX-2 inhibitors can dramatically reduce tumor volume in various in vivo models, including those for sarcoma and prostate cancer. nih.govaacrjournals.org

Modulation of Angiogenesis and Metastasis in Animal Cancer Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer to distant sites, are critical processes in cancer progression and are hallmarks of malignancy. Both COX-2 and 15-LOX pathways have been implicated in promoting these phenomena. nih.govnih.gov

Preclinical research indicates that inhibiting these enzymes can interfere with these processes. COX-2 is known to induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), and its inhibition has been shown to reduce angiogenesis in multiple in vivo models. nih.govnih.gov Furthermore, COX-2 expression is positively correlated with metastasis in animal models, and its inhibition can suppress the invasiveness of cancer cells. brieflands.comnih.gov The 15-LOX pathway also plays a complex role; for instance, mice overexpressing 15-LOX-1 showed reduced angiogenesis and tumor formation. nih.gov The product of 15-LOX activity, 13-HODE, acting through PPARγ, has been shown to inhibit metastasis in a mouse model of gastrointestinal cancer. researchgate.net These findings suggest that dual inhibitors could offer a dual benefit by not only shrinking primary tumors but also preventing their spread.

Research in Metabolic and Neuroinflammatory Animal Models

The influence of COX-2 and 15-LOX extends beyond inflammation and cancer into metabolic and neurological diseases. Emerging evidence links chronic inflammation to the pathology of these conditions, presenting new therapeutic avenues for dual inhibitors. researchgate.netresearchgate.net

In the context of metabolic diseases , inflammation is a key component of conditions like type 2 diabetes and atherosclerosis. researchgate.net Preclinical studies have begun to explore the utility of COX-2/15-LOX inhibitors in this area. "this compound" (compound 2a) was noted for its significant glucose uptake capacity, suggesting its potential for research in metabolic diseases. medchemexpress.com More directly, certain glitazone-based multi-target inhibitors were tested in a rat model of type 2 diabetes, where they were found to mitigate hyperglycemia and insulin (B600854) resistance, as well as protect against related kidney damage. acs.org

In the realm of neuroinflammation , which is a feature of neurodegenerative diseases and chronic pain, these inhibitors are also being investigated. mdpi.comresearchgate.net In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, a dual COX-2/5-LOX inhibitor reduced the release of TNF-α and IL-6 in the brain and demonstrated neuroprotective effects. brieflands.com Similarly, in a rat model of chemotherapy-induced neuropathic pain, a condition with a neuroinflammatory basis, there was a noted dysregulation of the resolvin pathway, which involves both COX-2 and 15-LOX. nih.gov This suggests that targeting these enzymes could help resolve neuroinflammation and alleviate associated symptoms.

Effects of "this compound" on Metabolic Impairment and Adipose Inflammation

The enzymes COX-2 and various lipoxygenases (LOX) are crucial in the development of metabolic diseases. researchgate.net Overexpression of COX-2 in adipose tissue is linked to inflammation, insulin resistance, and the onset of type 2 diabetes. mdpi.com Similarly, 5-LOX and 12/15-LOX have been shown to contribute to non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome in humans. qnl.qa This suggests that targeting these enzymes could interrupt the early inflammatory processes seen in prediabetes and diabetes. qnl.qa

Compounds designed to dually inhibit COX-2 and 15-LOX have shown promise in preclinical models of metabolic disease. One such compound, referred to in research as compound 2a (a thiazolone derivative identified as a dual COX-2/15-LOX inhibitor and PPARγ partial agonist), demonstrated significant metabolic benefits. qnl.qamedchemexpress.commedchemexpress.com In vitro studies using a rat hemi-diaphragm model revealed that this compound possesses significant glucose uptake capacity, even in the absence of insulin, surpassing the activity of the conventional anti-diabetic drug, pioglitazone. qnl.qa Furthermore, this compound was identified as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. qnl.qamedchemexpress.com

In animal models of metabolic impairment, these compounds have demonstrated clear anti-inflammatory and antioxidant effects. In diabetic rat models, treatment led to a reduction in hepatic malondialdehyde levels, a marker of lipid peroxidation, and decreased the production of pro-inflammatory cytokines. qnl.qa A systemic anti-inflammatory effect was also observed, evidenced by an increase in total antioxidant capacity in both prediabetic and diabetic groups. qnl.qa These findings suggest that dual inhibition of COX-2 and 15-LOX can effectively address the intertwined pathways of inflammation and metabolic dysregulation.

Table 1: In Vitro Activity of Compound 2a (Cox-2/15-lox Inhibitor)

| Parameter | Method | Result | Reference Compound |

|---|---|---|---|

| COX-2 Inhibition | Enzyme Assay | IC₅₀ = 0.065–0.24 μM | Celecoxib (IC₅₀ = 0.049 μM) |

| 15-LOX Inhibition | Enzyme Assay | 69% of Quercetin's action | Quercetin |

| PPARγ Activation | Gal4-Hybrid Reporter Gene Assay | EC₅₀ = 3.4 μM (Partial Agonist) | Pioglitazone |

| Glucose Uptake | Rat Hemi-diaphragm Model (Insulin-absent) | Significant Uptake | Surpassed Pioglitazone |

Data sourced from a study on novel thiazolones for simultaneous modulation of PPARγ, COX-2, and 15-LOX. qnl.qa

Neuroprotective Outcomes in Models of Neuroinflammation (e.g., LPS-Induced Models)

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. nih.gov The enzymes COX-2 and LOX are key players in this process, contributing to the production of pro-inflammatory mediators within the central nervous system. nih.govnih.gov Dual inhibition of these enzymes is therefore a recognized strategy for achieving enhanced anti-inflammatory effects that may be beneficial in neurodegenerative conditions. nih.gov

Lipopolysaccharide (LPS) is frequently used to induce a potent inflammatory response in preclinical models, mimicking aspects of neuroinflammation. In LPS-challenged rat models, dual COX-2 and 5-LOX inhibitors have been shown to significantly decrease levels of COX-2, 5-LOX, the apoptosis marker Caspase-3, and malondialdehyde (MDA) in the brain. nih.gov This is accompanied by a significant reduction in pro-inflammatory markers such as NF-κB, TNF-α, and IL-6, and an improvement in anti-inflammatory markers like IL-10. nih.gov

Specifically, compounds of the "this compound" class have demonstrated anti-inflammatory activity in cellular models of inflammation. In RAW 264.7 macrophage cells treated with LPS, 15-LOX-IN-2 was shown to inhibit the levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.commedchemexpress.com Other related dual inhibitors have also been found to significantly reduce the LPS-induced production of IL-6, IL-1β, and TNF-α in microglial cells, the primary immune cells of the brain. brieflands.com This suppression of inflammatory mediators points toward a neuroprotective potential by mitigating the harmful cascade of chronic neuroinflammation. nih.govbrieflands.com

Table 2: Effects of Cox-2/LOX Inhibitors in LPS-Induced Inflammation Models

| Compound Class | Model | Key Findings |

|---|---|---|

| 15-LOX-IN-2 | LPS-treated RAW 264.7 cells | Inhibition of IL-1β and TNF-α levels. medchemexpress.commedchemexpress.com |

| Dual COX-2/5-LOX Inhibitors | LPS-challenged rats | Decreased brain levels of COX-2, 5-LOX, Caspase-3, and MDA. nih.gov |

| Decreased pro-inflammatory NF-κB, TNF-α, and IL-6. nih.gov | ||

| Increased anti-inflammatory IL-10. nih.gov | ||

| Indole/Indazole-piperazine pyrimidine (B1678525) analogs (Dual COX-2/5-LOX inhibitors) | LPS-induced BV2 microglial cells | Reduced release of IL-1β, IL-6, TNF-α, and NO. brieflands.com |

| Mouse model of neuroinflammation | Inhibition of TNF-α release. brieflands.com |

This table summarizes findings from various studies on dual COX-2/LOX inhibitors in models of inflammation. medchemexpress.commedchemexpress.comnih.govbrieflands.com

Future Directions and Emerging Research Avenues for Cox 2/15 Lox Inhibitors

Development of Next-Generation Multitarget-Directed Ligands Beyond COX-2 and 15-LOX

The development of multi-target-directed ligands (MTDLs) is a burgeoning area of research. researchgate.net The rationale behind this approach is that complex diseases often involve multiple pathological pathways, and simultaneously modulating several key targets can lead to enhanced therapeutic efficacy and a reduction in side effects. researchgate.netmdpi.com

Building upon the dual COX-2/15-LOX inhibition framework, researchers are exploring the inclusion of additional targets. For instance, combining COX/LOX inhibition with the modulation of other inflammatory mediators or signaling pathways is a key focus. nih.gov One such strategy involves the triple targeting of EGFR (Epidermal Growth Factor Receptor), COX-2, and 15-LOX, which could offer a novel approach for anticancer therapy. tandfonline.com

Another avenue of exploration is the development of ligands that also target enzymes downstream in the arachidonic acid cascade. nih.gov This could lead to a more nuanced control over the inflammatory response. The design of MTDLs that also interact with peroxisome proliferator-activated receptor-gamma (PPARγ) is another area of interest, given the interplay between these pathways in metabolic diseases and cancer. researchgate.net The goal is to create single molecules capable of hitting multiple, strategically chosen targets to achieve a synergistic therapeutic effect. tandfonline.com

Integration of Advanced Computational Approaches in Drug Discovery for "Cox-2/15-lox-IN-2"

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of novel inhibitors. For "this compound" and its analogs, a variety of in silico techniques are being employed to accelerate the development process.

Molecular Docking and Virtual Screening: These methods are used to predict the binding affinity and orientation of potential inhibitors within the active sites of COX-2 and 15-LOX. mdpi.comresearchgate.netnih.gov Structure-based virtual screening of large compound libraries allows for the identification of new chemical scaffolds with the potential for dual inhibitory activity. mdpi.comacs.org For example, a virtual screening of the ZINC database led to the identification of six novel micromolar-range inhibitors of human 15-LOX-2. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help in understanding the relationship between the chemical structure of a compound and its biological activity. This knowledge is crucial for optimizing the potency and selectivity of dual inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex over time, helping to assess the stability of the binding interactions. mdpi.com

These computational tools not only aid in the design of more potent and selective inhibitors but also help in predicting their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, thereby reducing the attrition rate of drug candidates in later stages of development. mdpi.com

Exploration of Novel Therapeutic Applications and Disease States for the "this compound" Class

While the primary focus for dual COX-2/15-LOX inhibitors has been on inflammatory conditions, research is expanding to explore their potential in other disease areas. The rationale stems from the involvement of COX-2 and 15-LOX pathways in a variety of pathological processes.

Cancer Prevention and Treatment: There is growing evidence that dual COX-2/15-LOX inhibitors could be valuable in oncology. hud.ac.uk These enzymes and their metabolites are implicated in tumor progression and metastasis. tandfonline.com Dual inhibitors have shown promise in preclinical studies for their anti-tumor and anti-angiogenic activities. mdpi.com The development of dual-acting agents is seen as a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors for cancer prevention. hud.ac.uk

Neurodegenerative Diseases: The role of inflammation in neurodegenerative disorders like Alzheimer's disease is well-established. mdpi.com By targeting neuroinflammation, dual COX-2/15-LOX inhibitors could offer a novel therapeutic strategy.

Cardiovascular Diseases: The inhibition of 15-LOX is being investigated for its potential protective effects in cardiovascular diseases, such as atherosclerosis. acs.org Dual inhibitors with a balanced activity profile might offer a safer cardiovascular profile compared to selective COX-2 inhibitors. mdpi.com

Metabolic Diseases: The interplay between inflammation and metabolic dysfunction is a key area of research. researchgate.net Dual inhibitors could have applications in managing inflammatory complications associated with metabolic disorders.

Challenges and Opportunities in Translational Research for Dual COX-2/15-LOX Inhibition

Translating promising preclinical findings into clinically effective therapies presents several challenges and opportunities.

Challenges:

Balancing Potency and Selectivity: Achieving a balanced inhibition of both COX-2 and 15-LOX is crucial. Over-inhibition of either enzyme could lead to unwanted side effects.

Pharmacokinetics and Bioavailability: Ensuring that the designed molecules have appropriate "drug-like" properties, including good oral bioavailability and a suitable half-life, is a significant hurdle. mdpi.com

Predictive Biomarkers: Identifying and validating biomarkers to monitor the efficacy and safety of dual inhibitors in clinical trials is essential for patient stratification and personalized medicine.

Clinical Trial Design: Designing clinical trials that can effectively demonstrate the superiority of a dual inhibitor over existing therapies requires careful consideration of endpoints and patient populations.

Opportunities:

Improved Safety Profile: A major opportunity lies in developing anti-inflammatory agents with an improved gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs and coxibs. mdpi.com

Broader Therapeutic Spectrum: The multi-target nature of these inhibitors opens up the possibility of treating a wider range of diseases with a single therapeutic agent. mdpi.com

Synergistic Effects: The simultaneous inhibition of two key inflammatory pathways may lead to synergistic therapeutic effects that are not achievable with single-target agents.

The future of dual COX-2/15-LOX inhibitors like "this compound" is promising, with ongoing research focused on creating more sophisticated, multi-targeted ligands, leveraging advanced computational tools, and exploring new therapeutic frontiers. Overcoming the challenges in translational research will be key to realizing the full clinical potential of this exciting class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.